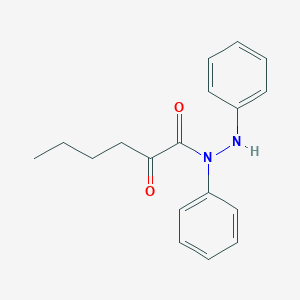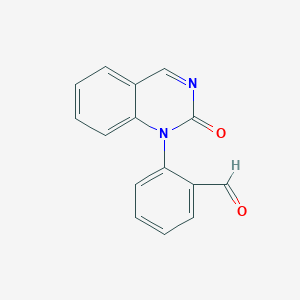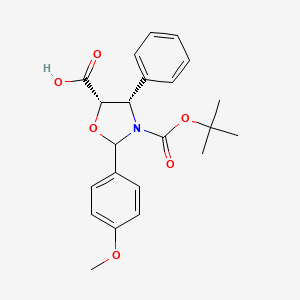
7-Sulfo-ursodeoxycholic Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Sulfo-ursodeoxycholic Acid Disodium Salt is a sulfated derivative of ursodeoxycholic acid, a bile acid that is naturally present in the human body. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and gallstones. It is characterized by its molecular formula C24H38Na2O7S and a molecular weight of 516.60 g/mol .
Applications De Recherche Scientifique
7-Sulfo-ursodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential in treating liver diseases, gallstones, and inflammatory bowel diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent .
Mécanisme D'action
Target of Action
The primary target of 7-Sulfo-ursodeoxycholic Acid Disodium Salt, a sulfated derivative of the bile salt Ursodeoxycholic acid (UDCA), is the hepatobiliary system . UDCA exerts anticholestatic effects in various cholestatic disorders .
Mode of Action
UDCA interacts with its targets primarily through its cytoprotective and anti-inflammatory actions . It protects injured cholangiocytes against the toxic effects of bile acids, stimulates impaired hepatocellular secretion, and inhibits bile-acid-induced hepatocyte apoptosis .
Biochemical Pathways
UDCA affects several biochemical pathways. It stimulates synthesis, targeting, and apical membrane insertion of key transporters, which is relevant in advanced cholestasis . In cystic fibrosis, it stimulates cholangiocellular calcium-dependent secretion of chloride and bicarbonate ions .
Pharmacokinetics
It is known that the compound is hygroscopic and slightly soluble in ethanol, methanol, and water .
Result of Action
The molecular and cellular effects of this compound’s action include protection of injured cholangiocytes, stimulation of impaired hepatocellular secretion, and inhibition of bile-acid-induced hepatocyte apoptosis . These effects contribute to its anticholestatic action in various cholestatic conditions .
Action Environment
It is known that the compound is hygroscopic and should be stored in a freezer under an inert atmosphere .
Orientations Futures
Ursodeoxycholic acid, a related compound, has been used in treating liver disease for over a hundred years . It has been shown to be beneficial in various types of liver pathology, with the greatest amount of data pointing to its therapeutic effect in treating gallstone disease . The story of 7-Sulfo-ursodeoxycholic Acid Disodium Salt and related compounds does not appear to end here and deserves further attention and investigation .
Analyse Biochimique
Biochemical Properties
It is known that it is a derivative of Ursodeoxycholic acid, which is a secondary bile acid formed via epimerization of chenodeoxycholic acid . Ursodeoxycholic acid is also a metabolite of lithocholic acid in human liver microsomes .
Cellular Effects
Ursodeoxycholic acid, from which it is derived, has been shown to inhibit taurocholic acid uptake in HeLa cells expressing recombinant sodium/taurocholate cotransporting polypeptide . It also inhibits apoptosis induced by deoxycholic acid or ethanol in primary rat hepatocytes .
Molecular Mechanism
Ursodeoxycholic acid, from which it is derived, has been shown to inhibit taurocholic acid uptake in HeLa cells expressing recombinant sodium/taurocholate cotransporting polypeptide .
Temporal Effects in Laboratory Settings
It is known that it is a solid, white to off-white compound that is hygroscopic . It has a melting point of >196°C (dec.) .
Metabolic Pathways
Ursodeoxycholic acid, from which it is derived, is a secondary bile acid formed via epimerization of chenodeoxycholic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Sulfo-ursodeoxycholic Acid Disodium Salt typically involves the sulfonation of ursodeoxycholic acid. This process can be carried out using sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation step followed by neutralization with sodium hydroxide to form the disodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound is relatively stable under reducing conditions.
Substitution: Sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group.
Major Products:
Oxidation: Oxidized derivatives of the bile acid.
Reduction: Reduced forms of the bile acid.
Substitution: Substituted bile acid derivatives.
Comparaison Avec Des Composés Similaires
Ursodeoxycholic Acid: The parent compound, used for similar therapeutic purposes.
Chenodeoxycholic Acid: Another bile acid with similar properties but different hydroxylation pattern.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility .
Uniqueness: 7-Sulfo-ursodeoxycholic Acid Disodium Salt is unique due to its sulfonate group, which imparts distinct chemical properties and enhances its solubility in water. This makes it particularly useful in certain pharmaceutical formulations and research applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Sulfo-ursodeoxycholic Acid Disodium Salt involves the sulfonation of ursodeoxycholic acid followed by the disodium salt formation.", "Starting Materials": [ "Ursodeoxycholic acid", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Ursodeoxycholic acid is dissolved in a mixture of sulfur trioxide and chloroform.", "The mixture is heated to 60-70°C for 2-3 hours to allow for sulfonation of the 7-hydroxyl group.", "The reaction mixture is then cooled and poured into a mixture of sodium hydroxide and water to form the disodium salt.", "The resulting mixture is stirred and filtered to obtain the solid product.", "The product is washed with water and dried to obtain 7-Sulfo-ursodeoxycholic Acid Disodium Salt." ] } | |
Numéro CAS |
191286-16-5 |
Formule moléculaire |
C₂₄H₃₈Na₂O₇S |
Poids moléculaire |
516.6 |
Synonymes |
7-Hydroxy-3-(sulfooxy)-, Disodium Salt Cholan-24-oic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







